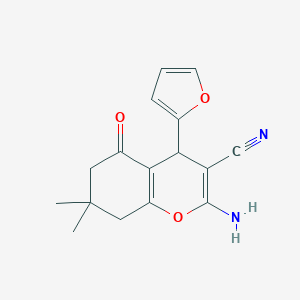
2-amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Overview
Description
The compound “2-amino-4-(2-furyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. It contains several functional groups including an amino group (-NH2), a furyl group (a furan ring), a nitrile group (-CN), and a chromene group (a fused ring structure containing a benzene ring and a heterocyclic pyran ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromene group, in particular, is a bicyclic system that could contribute to the compound’s stability and affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar nitrile and amino groups could increase its solubility in polar solvents .Scientific Research Applications
X-Ray Crystallographic Studies : Research has been conducted on the crystal structures of similar carbonitrile compounds, providing insights into their molecular conformation and stability. These studies are crucial for understanding the physical and chemical properties of these compounds (Sharma et al., 2015).
Synthesis and Biological Significance : A study outlined a green synthesis approach for carbonitrile derivatives and evaluated their anti-inflammatory activity, highlighting their potential medicinal applications (Chavan et al., 2021).
Oxidative Difunctionalization and Antimicrobial Activity : Another research focused on synthesizing carbonitrile derivatives through oxidative difunctionalization, examining their antibacterial and antifungal properties (Nagamani et al., 2019).
Comparative X-Ray Crystallization Analysis : The study of the crystallization behaviors of polyfunctionalized pyran derivatives, including carbonitrile compounds, provides further insights into their structural characteristics (Sharma et al., 2021).
Enantioselective Synthesis : Research on the synthesis of optically active carbonitrile derivatives using cinchona alkaloid-derived catalysts has implications for pharmaceutical applications (Ramireddy et al., 2017).
Antimicrobial Effects of Derivatives : Another study synthesized derivatives and assessed their antimicrobial effects, pointing to their potential as antibacterial agents (Moshafi et al., 2016).
Synthesis and Applications in Multicomponent Reactions : Research explored efficient protocols for synthesizing carbonitrile derivatives, highlighting the use of CoFe2O4 nanoparticles. This shows the compound's utility in facilitating green and sustainable chemistry (Rajput & Kaur, 2013).
Synthesis of Chromene Derivatives : Investigations into reactions leading to the synthesis of chromens from carbonitrile derivatives expand the compound's applications in heterocyclic synthesis (Fadda & Youssif, 2011).
Green and Efficient Catalysis : A study demonstrated the use of leucine as an effective catalyst for the synthesis of carbonitrile derivatives, emphasizing the importance of environmentally friendly and sustainable chemistry approaches (Azarifar et al., 2017).
Antimicrobial Activities of Nucleosides Derivatives : Research on the direct preparation of carbonitrile derivatives for the synthesis of S-nucleoside and C-nucleoside analogues, along with their antimicrobial activities, suggests potential in drug development (Ghoneim et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-(furan-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16(2)6-10(19)14-12(7-16)21-15(18)9(8-17)13(14)11-4-3-5-20-11/h3-5,13H,6-7,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWJDLZORIVLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B352629.png)
![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)
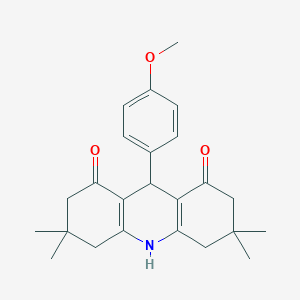
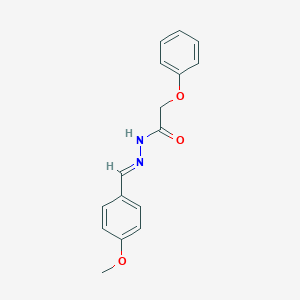

![5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352653.png)
![5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B352654.png)
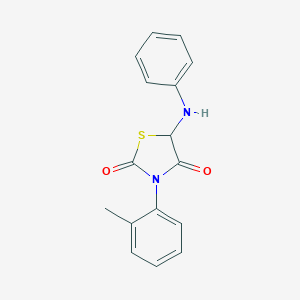
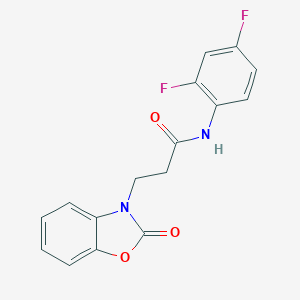

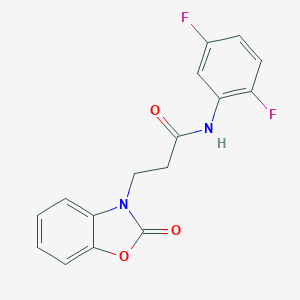

![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B352669.png)